molecular formula C21H19NO8 B14977001 N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B14977001
M. Wt: 413.4 g/mol
InChI Key: PMPJMTPAMMMKDQ-UHFFFAOYSA-N
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Description

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethoxyphenoxy group, and a glycine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a suitable catalyst like potassium carbonate.

    Acetylation and Glycine Coupling: The final steps involve the acetylation of the hydroxyl group on the chromen-4-one ring followed by coupling with glycine using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can be compared with other chromen-4-one derivatives and glycine conjugates:

    Similar Compounds: Examples include N-(4-oxo-4H-chromen-7-yl)glycine, N-(3-phenoxy-4-oxo-4H-chromen-7-yl)glycine, and N-(3-methoxyphenyl)-4-oxo-4H-chromen-7-yl)glycine.

    Uniqueness: The presence of the ethoxyphenoxy group and the specific acetylation pattern make this compound unique in terms of its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19NO8

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C21H19NO8/c1-2-27-15-5-3-4-6-16(15)30-18-11-29-17-9-13(7-8-14(17)21(18)26)28-12-19(23)22-10-20(24)25/h3-9,11H,2,10,12H2,1H3,(H,22,23)(H,24,25)

InChI Key

PMPJMTPAMMMKDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

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